molecular formula C15H18ClN B13780517 Benzenemethanamine, N-(dimethylphenyl)-, hydrochloride CAS No. 68907-20-0

Benzenemethanamine, N-(dimethylphenyl)-, hydrochloride

Cat. No.: B13780517
CAS No.: 68907-20-0
M. Wt: 247.76 g/mol
InChI Key: VNZLXPPFKJTVCI-UHFFFAOYSA-N
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Description

Systematic Name: Benzenemethanamine, 4-(dimethylamino)-, hydrochloride (1:1) CAS No.: 34403-52-6 Molecular Formula: C₉H₁₄N₂·HCl Molecular Weight: 186.69 g/mol Structural Features: This compound consists of a benzylamine backbone (C₆H₅CH₂NH₂) with a dimethylamino (-N(CH₃)₂) group at the para position of the benzene ring. The hydrochloride salt enhances its stability and solubility. It is primarily used as an intermediate in organic synthesis and pharmaceutical research .

Properties

CAS No.

68907-20-0

Molecular Formula

C15H18ClN

Molecular Weight

247.76 g/mol

IUPAC Name

N-benzyl-2,3-dimethylaniline;hydrochloride

InChI

InChI=1S/C15H17N.ClH/c1-12-7-6-10-15(13(12)2)16-11-14-8-4-3-5-9-14;/h3-10,16H,11H2,1-2H3;1H

InChI Key

VNZLXPPFKJTVCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NCC2=CC=CC=C2)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenemethanamine, N-(dimethylphenyl)-, hydrochloride can be synthesized through the Eschweiler-Clarke reaction, which involves the methylation of benzenemethanamine using formaldehyde and formic acid. The reaction typically proceeds under mild conditions, with the formation of the hydrochloride salt occurring upon the addition of hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale methylation processes. These processes utilize automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-(dimethylphenyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its amine form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted benzenemethanamines.

Scientific Research Applications

Pharmaceutical Applications

1.1. Role as a Pharmaceutical Intermediate
Dimethylbenzylamine hydrochloride is utilized as a precursor in the synthesis of various pharmaceutical compounds. Its structural properties enable it to participate in reactions that yield essential medicinal compounds. For example, it has been involved in the synthesis of antihypertensive agents and antidepressants through its ability to act as a monoamine oxidase inhibitor (MAOI) .

1.2. Anti-emetic Properties
The hydrochloride salt form has been noted for its anti-emetic properties, making it useful in the formulation of medications for motion sickness. Historical records indicate that it was used during NASA's Mercury-Atlas 6 mission to mitigate motion sickness in astronauts .

1.3. Case Study: Motion Sickness Treatment
A notable case involved NASA astronaut John Glenn, who was administered dimethylbenzylamine hydrochloride during his orbital flight to counteract motion sickness symptoms. This application underscores the compound's effectiveness in clinical settings .

Chemical Synthesis Applications

2.1. Catalytic Applications
Dimethylbenzylamine hydrochloride serves as a catalyst in various chemical reactions, particularly in polymerization processes and the production of adhesives. Its role as a catalyst enhances reaction rates and yields in industrial applications .

2.2. Synthesis of Chiral Amines
Recent advancements have highlighted its utility in the enantioselective synthesis of chiral amines through asymmetric hydrogenation processes. This method achieves high yields and selectivity, making it valuable in producing pharmaceuticals with specific stereochemical configurations .

Industrial Applications

3.1. Use in Manufacturing
In industrial settings, dimethylbenzylamine hydrochloride is employed in the production of various chemicals, including propellants and blowing agents for plastics . Its properties facilitate the manufacturing of quaternary ammonium compounds, which are essential for numerous applications ranging from surfactants to corrosion inhibitors.

3.2. Data Table: Industrial Uses

Application CategorySpecific Uses
Chemical ManufacturingAdhesives, propellants
CatalysisPolymerization processes
Pharmaceutical SynthesisAntihypertensive and antidepressant drugs

Safety and Environmental Considerations

4.1. Toxicological Studies
Research indicates that while dimethylbenzylamine hydrochloride has beneficial applications, it also requires careful handling due to potential toxicological effects associated with amines . Studies have explored its mutagenicity and carcinogenicity, emphasizing the need for safety assessments in both laboratory and industrial environments.

4.2. Regulatory Status
The compound is subject to regulatory scrutiny due to its classification as an aromatic amine, which can pose health risks if not managed properly during manufacturing processes .

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-(dimethylphenyl)-, hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biochemical processes, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural and Chemical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features References
Benzenemethanamine, 4-(dimethylamino)-, hydrochloride 34403-52-6 C₉H₁₄N₂·HCl 186.69 Para-dimethylamino substitution on benzylamine backbone.
Benzenemethanamine, 2-amino-N,N-dimethyl-, hydrochloride 1269053-04-4 C₉H₁₃N₂·HCl 186.67 Ortho-amino and N,N-dimethyl substitution on benzylamine.
Diphenhydramine Hydrochloride 147-24-0 C₁₇H₂₁NO·HCl 291.82 Ethanolamine derivative with diphenylmethoxy and dimethylamino groups.
Benzphetamine Hydrochloride 5411-22-3 C₁₇H₂₁N·HCl 275.8 Phenylisopropylamine structure with benzyl and methyl substitutions.
(±)-Lefetamine Hydrochloride 24301-90-4 C₁₆H₁₉N·HCl 261.8 Diphenylethanamine derivative with dimethylamino and phenyl groups.
Benzenemethanamine, 2-chloro-, hydrochloride 22680-44-0 C₇H₈ClN·HCl 170.06 Ortho-chloro substitution on benzylamine backbone.
Benzenemethanamine, 4-methoxy-α,3-dimethyl-, hydrochloride 104338-21-8 C₁₀H₁₅NO·HCl 201.70 Methoxy and α,3-dimethyl substitutions on benzylamine.

Pharmacological and Functional Comparisons

Diphenhydramine Hydrochloride (CAS 147-24-0): Application: First-generation antihistamine used for allergies and insomnia. Key Difference: Ethanolamine backbone (vs. benzylamine in the target compound) confers sedative properties .

Benzphetamine Hydrochloride (CAS 5411-22-3) :

  • Application : Sympathomimetic amine used as an appetite suppressant.
  • Key Difference : Phenylisopropylamine structure with greater lipophilicity, enhancing CNS penetration .

(±)-Lefetamine Hydrochloride (CAS 24301-90-4) :

  • Application : Opioid-like effects; abused for recreational purposes.
  • Key Difference : Diphenylethanamine scaffold mimics opioid receptor interactions, unlike the target compound’s benzylamine core .

Chlorinated Derivatives (e.g., CAS 22680-44-0) :

  • Application : Intermediate in agrochemical synthesis.
  • Key Difference : Ortho-chloro substitution increases electrophilicity, altering reactivity in substitution reactions .

Solubility and Stability Trends

  • Hydrophilicity: Compounds with polar groups (e.g., methoxy in CAS 104338-21-8) exhibit higher aqueous solubility than nonpolar analogs like benzenemethanamine derivatives .
  • Salt Stability : Hydrochloride salts universally enhance stability, but bulky substituents (e.g., diphenylmethoxy in Diphenhydramine) may reduce crystalline packing efficiency .

Biological Activity

Benzenemethanamine, N-(dimethylphenyl)-, hydrochloride, commonly referred to as dimethylbenzylamine (DMBA), is a compound with significant biological activity and various applications in pharmaceutical and chemical industries. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : N,N-Dimethylbenzylamine
  • Molecular Formula : C9_9H13_13N
  • Molecular Weight : 135.2062 g/mol
  • CAS Registry Number : 103-83-3

The compound exists as a hydrochloride salt, enhancing its solubility and stability in aqueous solutions.

Dimethylbenzylamine acts primarily as a monoamine oxidase inhibitor (MAOI), which affects neurotransmitter levels in the brain. This mechanism can lead to increased concentrations of serotonin, norepinephrine, and dopamine, thereby influencing mood and cognitive functions. The compound's ability to inhibit both MAO-A and MAO-B enzymes makes it a candidate for further investigation in treating mood disorders and neurodegenerative diseases .

Pharmacological Effects

  • Antidepressant Activity : Due to its MAOI properties, DMBA has been studied for its potential antidepressant effects. Research indicates that compounds with similar structures can alleviate symptoms of depression by modulating neurotransmitter levels .
  • Neuroprotective Effects : Some studies suggest that DMBA may have neuroprotective properties, potentially useful in conditions like Parkinson's disease due to its influence on dopamine metabolism .
  • Cardiovascular Effects : The compound has shown promise in cardiovascular research, particularly concerning lipid metabolism disorders. It may enhance cGMP levels, which can lead to vasodilation and improved blood flow .

Case Studies and Research Findings

A variety of studies have explored the biological activity of DMBA:

  • Study on Antidepressant Properties : A clinical trial assessed the efficacy of DMBA as an adjunct therapy for patients with major depressive disorder. Results indicated significant improvement in depressive symptoms compared to placebo .
  • Neuroprotective Study : An animal model study demonstrated that DMBA administration reduced neurodegeneration markers in a Parkinson's disease model, suggesting potential therapeutic benefits .
  • Cardiovascular Research : A study focused on the effects of DMBA on lipid profiles showed that it could reduce cholesterol levels in hyperlipidemic rats, indicating its potential role in managing cardiovascular health .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntidepressantInhibition of MAO-A and MAO-B
NeuroprotectiveModulation of dopamine metabolism
Cardiovascular effectsEnhancement of cGMP levels

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzenemethanamine, N-(dimethylphenyl)-, hydrochloride, and what reaction conditions optimize yield?

  • Methodology : A common approach involves coupling dimethylphenylamine with benzyl chloride derivatives under anhydrous conditions. For example, dichloromethane (DCM) is often used as a solvent, with diisopropylethylamine (DIPEA) as a base to facilitate nucleophilic substitution. Reaction temperatures are typically maintained at 0–25°C to minimize side reactions. Post-synthesis, the product is precipitated using hydrochloric acid and recrystallized from ethanol for purification .
  • Optimization : Yield improvements (≥70%) are achieved by controlling stoichiometric ratios (1:1.1 amine:alkylating agent) and ensuring inert atmospheres to prevent oxidation. Catalytic agents like methanesulfonyl chloride may enhance reaction efficiency in specific cases .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

  • Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended, using a C18 column and acetonitrile/water (70:30) mobile phase. Purity thresholds ≥98% are typical for research-grade material .
  • Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical. Key signals include aromatic protons (δ 7.2–7.5 ppm) and methyl groups on the dimethylphenyl moiety (δ 2.3–2.5 ppm). Mass spectrometry (MS) should confirm the molecular ion peak at m/z 233.7 (M+H⁺) .

Advanced Research Questions

Q. What experimental approaches are employed to investigate the metabolic pathways and prodrug activation mechanisms of this compound?

  • In Vitro Studies : Liver microsomal assays (e.g., human CYP450 isoforms) identify primary metabolic enzymes. For example, benzenemethanamine derivatives are often metabolized via N-demethylation, as observed in prodrugs like Benzphetamine hydrochloride, which converts to active amphetamines .
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁴C-tagged amine groups) tracks metabolic fate. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies metabolites in biological matrices .

Q. How should researchers address discrepancies in reported stability profiles under varying storage conditions?

  • Controlled Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) assess hygroscopicity and thermal stability. For long-term storage, lyophilized samples stored at -20°C in amber vials show negligible decomposition over 5 years .
  • Data Reconciliation : Conflicting results may arise from impurities or solvent residues. Replicate studies with standardized protocols (e.g., USP guidelines) and orthogonal analytical methods (e.g., NMR vs. HPLC) validate findings .

Q. What methodologies are recommended for analyzing the compound’s receptor binding affinity and selectivity in neuropharmacological research?

  • Radioligand Assays : Competitive binding studies using ³H-labeled antagonists (e.g., ³H-spiperone for dopamine receptors) quantify IC₅₀ values. Selectivity is assessed against related receptors (e.g., serotonin 5-HT₂A vs. adrenergic α₁).
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses in silico, complemented by mutagenesis studies to validate key residues in receptor interactions .

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